![molecular formula C9H12O3S2 B15287585 [4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
[4-(Methylsulfonothioyloxymethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE is an organic compound with the molecular formula C9H12O3S2 and a molecular weight of 232.32 g/mol . This compound is known for its reactivity with thiols to form mixed disulfides . It is primarily used in biochemical research, particularly in the study of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE typically involves the reaction of 4-(hydroxymethyl)benzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods .
Analyse Des Réactions Chimiques
Types of Reactions
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms are not extensively documented.
Common Reagents and Conditions
Thiols: Reacts rapidly with thiols to form mixed disulfides.
Oxidizing Agents:
Major Products
Mixed Disulfides: Formed when reacting with thiols.
Applications De Recherche Scientifique
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE is widely used in scientific research, particularly in the following fields:
Mécanisme D'action
The primary mechanism of action for 4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE involves its reactivity with thiol groups. The compound reacts specifically and rapidly with thiols to form mixed disulfides, which can alter the function and structure of proteins and other biological molecules . This reactivity is utilized in various biochemical assays and research applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(HYDROXYMETHYL)BENZYL METHANESULFONATE: Similar in structure but lacks the thiosulfonate group.
4-(HYDROXYMETHYL)BENZYL SULFONATE: Another related compound with different reactivity due to the absence of the thiosulfonate group.
Uniqueness
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE is unique due to its specific reactivity with thiols, which is not observed in the related compounds mentioned above . This makes it particularly valuable in biochemical research for studying protein function and structure .
Propriétés
Formule moléculaire |
C9H12O3S2 |
|---|---|
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
[4-(methylsulfonothioyloxymethyl)phenyl]methanol |
InChI |
InChI=1S/C9H12O3S2/c1-14(11,13)12-7-9-4-2-8(6-10)3-5-9/h2-5,10H,6-7H2,1H3 |
Clé InChI |
QPEGENFRUKPYRV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=S)OCC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)
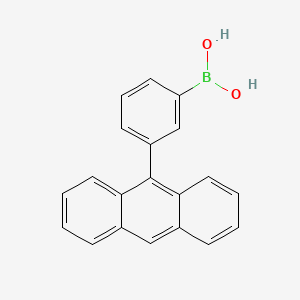
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
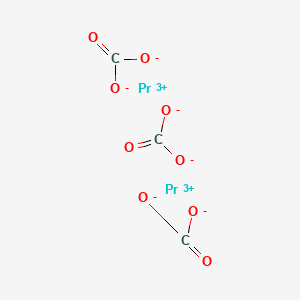
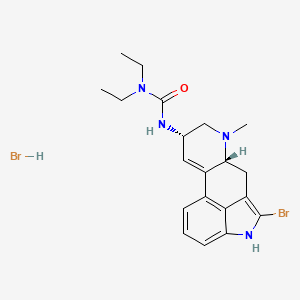
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)
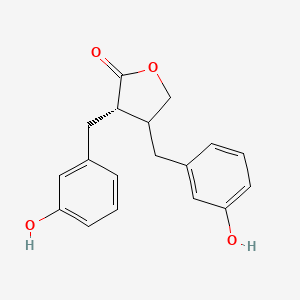
![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
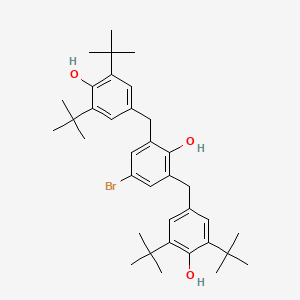

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
